1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound of interest, 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Another method involved the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to obtain condensed pyrazoles . Additionally, a direct synthesis approach was described for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using a 3+2 annulation method .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Single crystal X-ray diffraction studies were used to confirm the 3D molecular structure of a novel pyrazole derivative . The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was also determined, revealing the coplanarity of the pyran and pyrazole rings and the perpendicular orientation of the phenyl ring .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. Ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield different N-acetylated products . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Moreover, a new synthesis method was described for 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, involving nonaqueous diazotization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods. NMR, mass, UV-Vis, and CHN analysis were used to characterize the synthesized compounds . HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS studies were conducted to study the acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, and preliminary bioassays indicated fungicidal and plant growth regulation activities .
properties
IUPAC Name |
1-ethyl-5-oxo-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMIKDINGXSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592935 |
Source
|
Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
143392-60-3 |
Source
|
Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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